molecular formula C17H21NO4 B6260083 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 1339002-52-6

1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B6260083
CAS No.: 1339002-52-6
M. Wt: 303.4
InChI Key:
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Description

1-[(Benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines elements from both indole and octahydroindole frameworks. Its distinct combination of benzyloxycarbonyl and carboxylic acid groups allows it to participate in a wide variety of chemical reactions. This compound's unique structure has garnered interest in scientific research, particularly in the fields of synthetic chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid typically involves several steps starting from easily accessible precursor materials. A common synthetic route might start with the reduction of indole derivatives, followed by protection of amine groups and subsequent functionalization to introduce the benzyloxycarbonyl moiety. Specific conditions such as solvents, catalysts, and temperature controls are crucial in each step to ensure high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, production methods are optimized for cost-efficiency and scalability. This often involves the use of continuous flow reactors and automated processes to control reaction conditions precisely and enhance overall throughput. Key challenges include ensuring the consistency of product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: Can lead to the formation of various oxidized derivatives.

  • Reduction: Potential for further hydrogenation to more saturated forms.

  • Substitution: Particularly at the indole or octahydroindole ring positions, allowing for diverse functional group introductions.

Common Reagents and Conditions

  • Oxidation Reactions: Using reagents like potassium permanganate or chromic acid.

  • Reduction Reactions: Employing hydrogen gas with a suitable catalyst like palladium on carbon.

  • Substitution Reactions: Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed

The products of these reactions vary, with each type of reaction leading to distinctive structural changes. For instance, oxidation can produce carbonyl or carboxyl-containing compounds, while substitutions can introduce various alkyl, acyl, or aryl groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is used as an intermediate for the synthesis of complex organic molecules. Its diverse reactivity makes it a valuable building block in the creation of more elaborate structures.

Biology and Medicine

Biologically, derivatives of this compound have shown potential as pharmaceutical agents. They can be used in the development of new drugs due to their ability to interact with specific biological targets. Research has explored its applications in creating drugs with anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry

Industrially, this compound can be used in the synthesis of specialized materials, such as polymers and coatings, that benefit from its unique structural attributes. Its use in manufacturing processes can lead to products with enhanced performance characteristics.

Mechanism of Action

The mechanisms by which 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid exerts its effects are highly dependent on its interactions with various molecular targets. In medicinal chemistry, it might act by binding to enzyme active sites, altering enzyme activity, or by modulating receptor-ligand interactions. The pathways involved often include key signaling cascades within cells that regulate diverse biological processes.

Comparison with Similar Compounds

Similar compounds include other benzyloxycarbonyl-protected amines and related indole derivatives. What sets 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid apart is its octahydroindole framework combined with the benzyloxycarbonyl and carboxylic acid groups. This unique combination affords it distinctive reactivity and properties that are leveraged in various applications. For example, similar compounds might include:

  • 1-[(Benzyloxy)carbonyl]-indole-2-carboxylic acid

  • Octahydro-1H-indole-2-carboxylic acid

These comparisons highlight the unique structural attributes and versatile applications of this compound.

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Properties

CAS No.

1339002-52-6

Molecular Formula

C17H21NO4

Molecular Weight

303.4

Purity

85

Origin of Product

United States

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